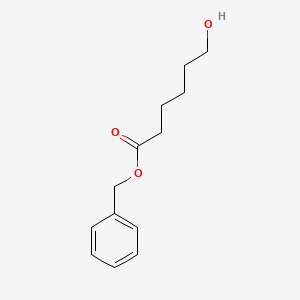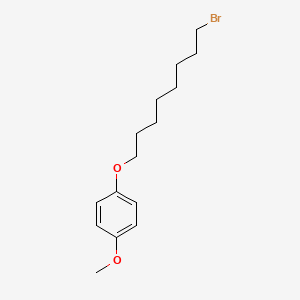![molecular formula C26H32ClIrNO2 B3094518 Chloro(5-methoxy-2-{1-[(4-methoxyphenyl)imino-N]ethyl}phenyl-C)(1,2,3,4,5-pentamethylcyclopentadienyl)iridium(III) CAS No. 1258964-48-5](/img/structure/B3094518.png)
Chloro(5-methoxy-2-{1-[(4-methoxyphenyl)imino-N]ethyl}phenyl-C)(1,2,3,4,5-pentamethylcyclopentadienyl)iridium(III)
Descripción general
Descripción
This compound is a versatile catalyst for reductive amination by hydrogen transfer . It is also used in the acceptorless dehydrogenation of nitrogen heterocycles .
Chemical Reactions Analysis
This compound is known to be a catalyst for greener amine synthesis by transfer hydrogenation of imines . It is also used in the formal anti-Markovnikov hydroamination of terminal olefins .Physical And Chemical Properties Analysis
This compound is a solid with a melting point between 200-239 °C . It has an empirical formula of C26H31ClIrNO2 and a molecular weight of 617.20 .Aplicaciones Científicas De Investigación
Catalyst for Greener Amine Synthesis
This compound serves as a catalyst for greener amine synthesis by transfer hydrogenation of imines . This process is more environmentally friendly as it reduces the use of harmful chemicals and promotes sustainable chemistry.
Reductive Amination
It is used as a versatile catalyst for reductive amination by transfer hydrogenation . Reductive amination is a fundamental reaction in organic synthesis for the preparation of amines.
Anti-Markovnikov Hydroamination
The compound is used as a catalyst for formal anti-Markovnikov hydroamination of terminal olefins . This reaction is significant in the synthesis of complex organic molecules.
Catalyst for Reductive Amination
It is also used as a catalyst for reductive amination by transfer hydrogenation . This reaction is crucial in the synthesis of many pharmaceuticals and fine chemicals.
Precursor to Cooperative Metal-Bronsted Acid Catalyst
This compound can be used as a precursor to cooperative metal-Bronsted acid catalyst for greener reductive amination using hydrogen gas . This process is more sustainable and less harmful to the environment.
Catalyst for Amine Synthesis from Amines and Alcohols
It is used as a catalyst for greener amine synthesis from amines and alcohols by hydrogen-borrowing . This reaction is important in the synthesis of a wide range of organic compounds.
Mecanismo De Acción
Target of Action
The primary target of Chloro(5-methoxy-2-{1-[(4-methoxyphenyl)imino-N]ethyl}phenyl-C)(1,2,3,4,5-pentamethylcyclopentadienyl)iridium(III) is the amine group in organic compounds . The compound acts as a catalyst in the reductive amination process .
Mode of Action
The compound interacts with its targets through a process known as reductive amination . In this process, an aldehyde or ketone reacts with an amine in the presence of a reducing agent to form a new amine. This compound acts as a catalyst to facilitate this reaction .
Biochemical Pathways
The compound affects the amine synthesis pathway . By acting as a catalyst in the reductive amination process, it facilitates the conversion of aldehydes and ketones to amines, thereby influencing the synthesis of a wide range of bioactive molecules, including neurotransmitters, proteins, and pharmaceuticals .
Pharmacokinetics
The efficiency of the catalytic reaction can be influenced by factors such as temperature, ph, and the presence of other substances .
Result of Action
The result of the compound’s action is the efficient synthesis of amines from aldehydes or ketones . This can have significant effects at the molecular and cellular level, as amines play crucial roles in various biological processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the catalytic reaction can be affected by temperature, pH, and the presence of other substances . Therefore, optimal conditions need to be maintained for the compound to exhibit its full catalytic activity .
Propiedades
InChI |
InChI=1S/C16H17NO2.C10H15.ClH.Ir/c1-12(13-4-8-15(18-2)9-5-13)17-14-6-10-16(19-3)11-7-14;1-6-7(2)9(4)10(5)8(6)3;;/h4,6-12H,1-3H3;1-5H3;1H;/q-2;;;+3/p-1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACNBAZCIOJTPD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.CC(C1=[C-]C=C(C=C1)OC)[N-]C2=CC=C(C=C2)OC.Cl[Ir+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClIrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(5-methoxy-2-{1-[(4-methoxyphenyl)imino-N]ethyl}phenyl-C)(1,2,3,4,5-pentamethylcyclopentadienyl)iridium(III) | |
CAS RN |
1258964-48-5 | |
| Record name | Chloro(pentamethylcyclopentadienyl){5-methoxy-2-{1-[(4-methoxyphenyl)imino-kN]ethyl}phenyl-kC}iridium(III | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[[4-(Aminomethyl)phenyl]methyl]-2-Butyl-Imidazo[4,5-C]quinolin-4-Amine](/img/structure/B3094435.png)
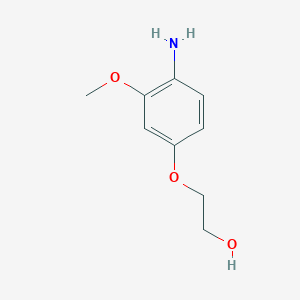

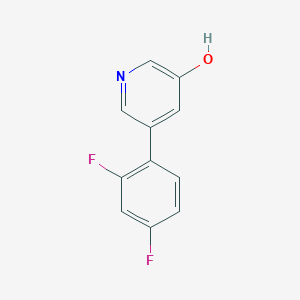
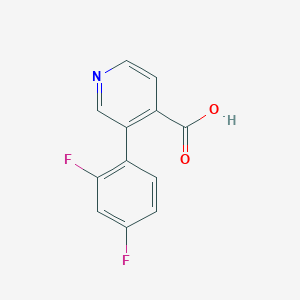
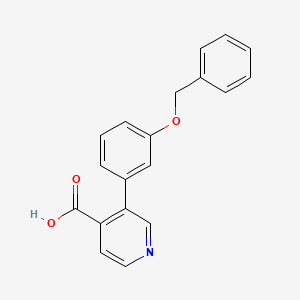

![5-Methoxyspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3094477.png)
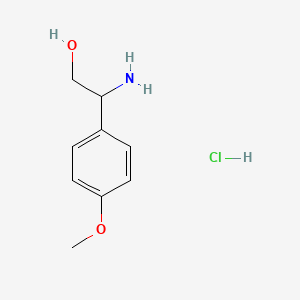
![4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B3094491.png)
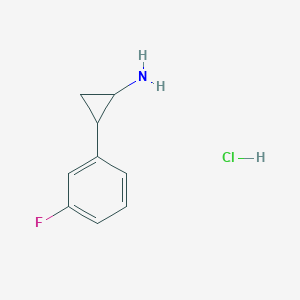
![{[4-(Difluoromethoxy)phenyl]methyl}(propyl)amine](/img/structure/B3094498.png)
